(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
This compound is a hybrid small molecule featuring a piperidinyl core substituted with a 4-fluorobenzyloxymethyl group at the 4-position and a 1-methyl-1H-1,2,3-triazol-4-yl methanone moiety at the 1-position. The presence of the 4-fluorobenzyl group may enhance metabolic stability and membrane permeability, while the triazole ring could contribute to hydrogen-bonding interactions with biological targets .
Propriétés
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-21-10-16(19-20-21)17(23)22-8-6-14(7-9-22)12-24-11-13-2-4-15(18)5-3-13/h2-5,10,14H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKRYVAKBCDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, identified by its CAS number 1798523-09-7, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.4 g/mol. The structure comprises several functional groups that may influence its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Fluorobenzyl Moiety : Enhances lipophilicity and potential receptor binding.
- Triazole Ring : Contributes to diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorobenzyl group enhances binding affinity to various receptors, while the piperidine ring provides structural flexibility that may facilitate interactions with enzymes and other biomolecules.
Research indicates that this compound may act as an inhibitor or modulator of enzymatic pathways, influencing biochemical processes within cells. For example, derivatives containing the piperidine structure have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological treatments .
Antidepressant Potential
The compound has been explored for its antidepressant properties. Studies suggest that it may play a role in the synthesis of antidepressant molecules due to its structural features that promote interaction with neurotransmitter systems. The presence of the piperidine ring is particularly relevant in this context, as many antidepressants share similar structural motifs.
Enzymatic Inhibition
Recent studies have focused on the compound's ability to inhibit tyrosinase activity. For instance, derivatives based on the 4-fluorobenzylpiperazine framework have demonstrated competitive inhibition with low micromolar IC50 values, indicating strong inhibitory potential against this enzyme . The following table summarizes key findings regarding enzymatic inhibition:
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 5b | 12.5 | Competitive Inhibitor | |
| Compound 5c | 8.7 | Competitive Inhibitor | |
| (4-fluorobenzyl) derivative | 40.43 | Least effective among series |
Study on Antimicrobial Activity
A critical review highlighted the antimicrobial potential of similar triazole derivatives. Compounds were tested against various bacteria, demonstrating significant activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data for our compound is limited, the structural similarities suggest potential antimicrobial properties warranting further investigation .
Synthesis and Evaluation
The synthesis of (4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. These reactions are crucial for optimizing yield and purity while allowing modifications to enhance biological activity .
Applications De Recherche Scientifique
Medicinal Chemistry
Antidepressant Research
This compound may serve as a precursor in the synthesis of antidepressant molecules. Depression affects millions globally, and compounds with similar structures have been investigated for their ability to interact with serotonin transporters, potentially providing therapeutic effects . The presence of the piperidine ring and the fluorobenzyl moiety enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
Biological Activity Predictions
In silico models predict that this compound could interact with multiple biological targets, indicating its potential for further pharmacological studies. Computational chemistry approaches can help elucidate its mechanism of action and optimize its efficacy against various biological pathways.
Organic Synthesis
Intermediate in Organic Reactions
(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can act as an intermediate in organic synthesis. Its complex structure allows for various chemical transformations that can lead to the development of new compounds with desired properties. This versatility is essential for researchers aiming to create novel pharmaceuticals or materials.
Crystal Structure Studies
Crystallography Applications
The compound's unique structural features make it suitable for crystallographic studies. Understanding the crystal structure can provide insights into its stability and interactions at the molecular level, which are critical for drug design and development.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of (4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 3-(piperidin-1-yl)-benzoate | Piperidine ring, benzoate | Antidepressant | Different substitution pattern on benzene |
| 4-Fluorobenzylpiperazine | Piperazine instead of piperidine | Anxiolytic | Contains a piperazine ring |
| 2-Methylpyridine derivatives | Pyridine ring | Antimicrobial | Different heterocyclic structure |
This table illustrates how variations in structure can influence biological activity and pharmacological properties. The combination of functional groups present in (4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may confer distinct advantages over other compounds in terms of therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
Core Heterocycle: The target compound uses a piperidine core, while analogues like 23 and MK69 employ piperazine.
Substituent Chemistry :
- The 4-fluorobenzyloxymethyl group in the target compound is distinct from the trifluoromethylphenyl or pyrazole groups in analogues. Fluorine substitution typically reduces metabolic degradation, but the trifluoromethyl group in 23 and MK69 may confer stronger electron-withdrawing effects, altering receptor binding .
Biological Activity :
- While the target compound’s activity remains unconfirmed, structural parallels to MK69 (serotonin reuptake inhibition) and the patent compound in (kinase inhibition) suggest possible overlap in target profiles. However, the triazole ring in the target compound may favor interactions with metal ions or polar residues in enzymes, differing from the benzoimidazole or trifluoromethylphenyl motifs in analogues .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Example Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | 1.2 eq. triazole, Pd(PPh₃)₄ | DMF | 80°C | 50% |
Advanced: How can stereochemical control be achieved during piperidine ring formation?
Answer:
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINAP-ruthenium complexes) during cyclization to favor desired stereoisomers .
- Crystallography : Confirm stereochemistry via X-ray diffraction, as applied to structurally similar bipiperidine derivatives .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for fluorobenzyl (δ 7.2–7.4 ppm) and triazole (δ 8.1 ppm) protons .
- Elemental analysis : Validate molecular formula (e.g., C₁₉H₂₂FN₃O₂) with ≤0.3% deviation .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina, leveraging the triazole’s hydrogen-bonding capability .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to receptors like tyrosine kinases, as done for fluorobenzyl-piperazine analogs .
Basic: How can solubility be improved for in vitro assays?
Answer:
- Solvent screening : Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell media .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) on the piperidine ring to reduce logP from 3.2 to ≤2.5 .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Compare fluoro (electron-withdrawing) vs. methoxy (electron-donating) groups on benzyl rings to assess activity shifts .
- Biological assays : Test derivatives in dose-response curves (IC₅₀ values) against cancer cell lines (e.g., MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
